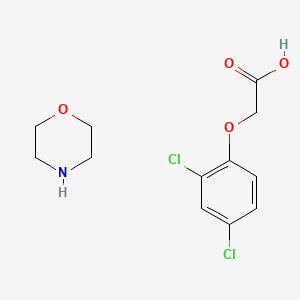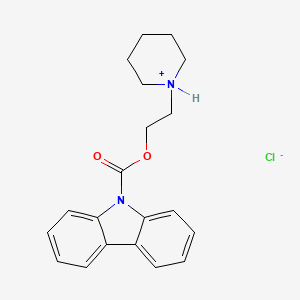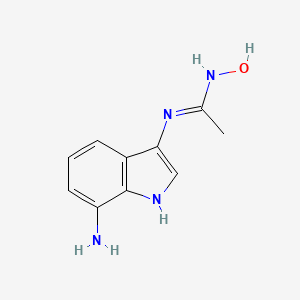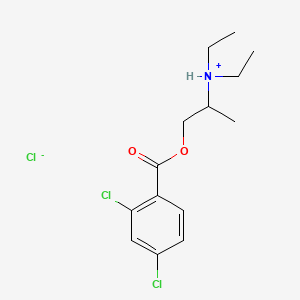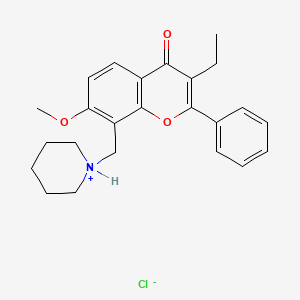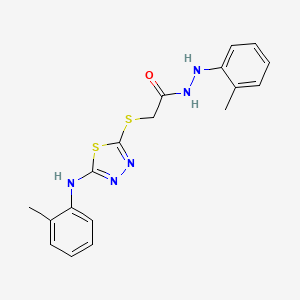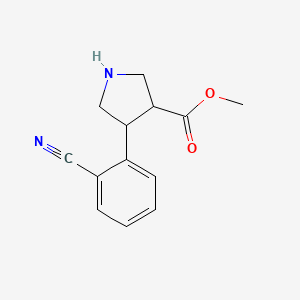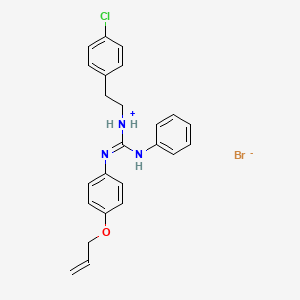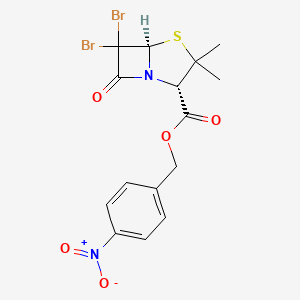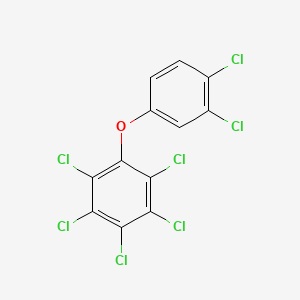
2,3,3',4,4',5,6-Heptachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is a chemical compound with the molecular formula C12H3Cl7O. It belongs to the class of polyhalogenated diphenyl ethers, which are known for their persistence in the environment and potential biological effects. This compound is characterized by the presence of seven chlorine atoms attached to a diphenyl ether structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions on the diphenyl ether molecule. Common reagents used in this process include chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether may involve large-scale chlorination reactors where diphenyl ether is continuously fed into the system along with chlorine gas. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled to achieve high yields and purity of the desired product. The final product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones or other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated diphenyl ethers.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxidation products.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Hydroxylated or aminated diphenyl ethers.
科学研究应用
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether has several scientific research applications, including:
Environmental Chemistry: Studying its persistence and behavior in the environment, including its degradation pathways and impact on ecosystems.
Toxicology: Investigating its potential toxic effects on living organisms, including humans, and understanding its mechanisms of toxicity.
Analytical Chemistry: Developing methods for the detection and quantification of this compound in various environmental and biological samples.
Industrial Applications: Exploring its use as a flame retardant or in other industrial processes where its chemical properties are advantageous.
作用机制
The mechanism of action of 2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to and inhibit the activity of certain enzymes, disrupting normal cellular processes. Additionally, it may interact with hormone receptors, leading to endocrine disruption. The exact molecular targets and pathways involved in its effects are still under investigation, but it is known to affect various biochemical and physiological processes.
相似化合物的比较
Similar Compounds
- 2,2’,3,3’,4,4’,6-Heptachlorodiphenyl ether
- 2,2’,3,4,4’,5,6-Heptachlorodiphenyl ether
- 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
Uniqueness
2,3,3’,4,4’,5,6-Heptachlorodiphenyl ether is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other similar compounds, it may exhibit different reactivity, persistence, and toxicity profiles, making it a subject of interest in various fields of research.
属性
CAS 编号 |
83992-70-5 |
|---|---|
分子式 |
C12H3Cl7O |
分子量 |
411.3 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-(3,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H3Cl7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |
InChI 键 |
QLSBRXLSQINWHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


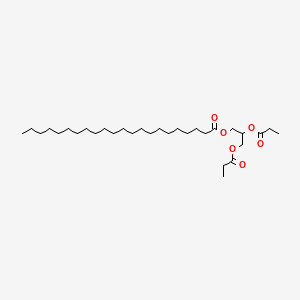
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13772249.png)
